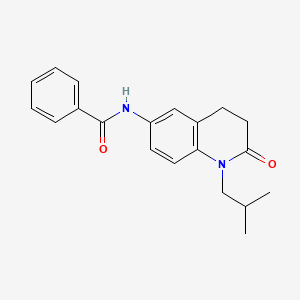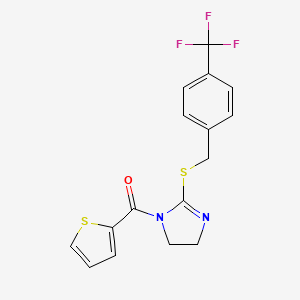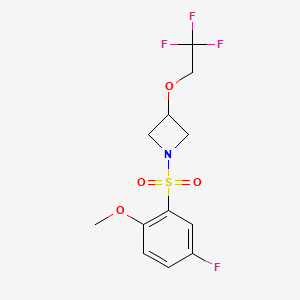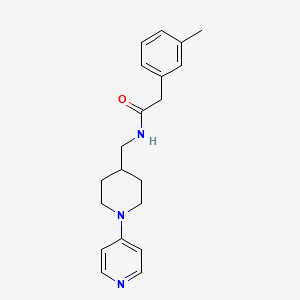
N-(1-异丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as IBTQ, is a chemical compound that has gained significant attention in the scientific research community. It is a member of the tetrahydroquinoline family and is known for its unique chemical structure and potential applications in various fields.
科学研究应用
Inhibitor of Acetylcholinesterase Enzyme
This compound has been synthesized and evaluated as a potent inhibitor against the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in Alzheimer’s disease (AD), a worldwide mental disorder manifested with dementia symptoms . The synthesized carboxamides showed a strong potency in inhibiting AChE . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model .
Drug Discovery
The compound is used in drug discovery due to its unique properties. Its versatility makes it a valuable tool in various fields.
Organic Synthesis
It is also used in organic synthesis. The compound’s unique structure and properties make it a useful tool in the synthesis of complex organic molecules.
Material Science
Antimicrobial Potential
Similar compounds have been synthesized and evaluated for their antimicrobial potential . They have been tested against various bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Neurodegenerative Disease Treatment
The compound’s ability to inhibit AChE makes it a potential candidate for the treatment of neurodegenerative diseases . It could potentially be used to increase the level of ACh in the synaptic cleft, counteracting the damage caused by atrophy of Meynert nucleus basalis in the brain observed in AD patients .
属性
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)13-22-18-10-9-17(12-16(18)8-11-19(22)23)21-20(24)15-6-4-3-5-7-15/h3-7,9-10,12,14H,8,11,13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKBMXBIJFWCAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2391043.png)
![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide](/img/structure/B2391044.png)
![1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2391046.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391047.png)
![Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2391050.png)



![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2391058.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391059.png)
